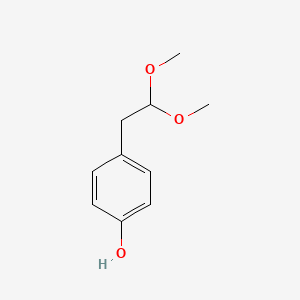

4-(2,2-Dimethoxyethyl)phenol

説明

特性

IUPAC Name |

4-(2,2-dimethoxyethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-12-10(13-2)7-8-3-5-9(11)6-4-8/h3-6,10-11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEKICSZPWLCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=CC=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598497 | |

| Record name | 4-(2,2-Dimethoxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74447-40-8 | |

| Record name | 4-(2,2-Dimethoxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2,2 Dimethoxyethyl Phenol

Retrosynthetic Analysis of the 4-(2,2-Dimethoxyethyl)phenol Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. egrassbcollege.ac.in

The primary disconnection for this compound logically occurs at the carbon-carbon bond between the aromatic ring and the dimethoxyethyl side chain. This leads to two principal synthons: a 4-hydroxyphenyl synthon and a 2,2-dimethoxyethyl synthon.

Disconnection 1: C(aryl)-C(alkyl) bond cleavage

Target Molecule: this compound

Disconnection: The bond between the phenolic ring and the ethyl side chain.

Synthons: This generates a 4-hydroxyphenyl anion (or its synthetic equivalent) and a 2,2-dimethoxyethyl cation (or its synthetic equivalent).

Synthetic Equivalents: The 4-hydroxyphenyl anion can be represented by phenol (B47542) itself or a more reactive organometallic derivative. The electrophilic synthon +CH2CH(OCH3)2 can be represented by a reagent like 2-bromo-1,1-dimethoxyethane (B145963) or 2-chloro-1,1-dimethoxyethane.

Another key disconnection strategy involves a functional group interconversion (FGI), where the final hydroxyl group is considered. deanfrancispress.comsathyabama.ac.in

Disconnection 2: C-O bond of the phenol

Target Molecule: this compound

Disconnection & FGI: This approach disconnects the C-OH bond, leading back to a precursor like (4-(2,2-dimethoxyethyl)phenyl)magnesium bromide which can be synthesized from 4-bromo-(2,2-dimethoxyethyl)benzene. The phenolic hydroxyl group can then be introduced in a later step.

The introduction of the dimethoxyethyl side chain onto a phenolic ring is a crucial step. Based on the retrosynthetic analysis, this can be achieved via several classic organic reactions.

An electrophilic approach, such as a Friedel-Crafts alkylation , is a common strategy. google.com In this method, a phenol or a protected phenol derivative reacts with an electrophilic source for the side chain, such as 2-halo-1,1-dimethoxyethane, in the presence of a Lewis acid catalyst. However, direct alkylation of phenol can lead to a mixture of ortho and para isomers and potential O-alkylation. pnnl.govunive.it Protecting the phenolic hydroxyl group can mitigate some of these side reactions.

Alternatively, a nucleophilic pathway can be employed. This often involves the use of a Grignard reagent . For instance, a Grignard reagent can be prepared from a protected 4-bromophenol, which then reacts with a suitable electrophile to form the carbon-carbon bond. leah4sci.comgoogle.com

Direct Synthesis and Functionalization of the Phenolic Core

This section focuses on methods that start with a pre-existing phenolic structure and introduce the side chain, or begin with the side chain attached to a benzene (B151609) ring and subsequently add the hydroxyl group.

Synthesizing this compound can involve introducing the hydroxyl group at a late stage. For example, one could start with (2,2-dimethoxyethyl)benzene and perform an aromatic hydroxylation. However, this is often challenging due to regioselectivity issues.

A more controlled method involves starting with a precursor that already contains a functional group that can be converted to a hydroxyl group. For instance, a synthetic route could involve the Baeyer-Villiger oxidation of 4-(2,2-dimethoxyethyl)benzaldehyde.

The introduction of the side chain onto the phenol ring is a pivotal step.

Electrophilic Pathways : An acid-catalyzed reaction between phenols and 1-(2,2-dimethoxyethyl)ureas has been developed as a method to form diarylethanes, demonstrating a viable electrophilic pathway for attaching the dimethoxyethyl group to a phenolic nucleus. semanticscholar.org The reaction proceeds through the formation of a benzylic cation intermediate.

Nucleophilic Pathways : A powerful nucleophilic approach involves the use of a Grignard reagent. A patent describes a method where p-chlorophenol is first protected, then converted to a Grignard reagent. google.com This organometallic intermediate then reacts with an appropriate electrophile to build the side chain. google.comaroonchande.com

Table 1: Comparison of Electrophilic and Nucleophilic Pathways

| Feature | Electrophilic Pathway (e.g., Friedel-Crafts) | Nucleophilic Pathway (e.g., Grignard Reaction) |

|---|---|---|

| Phenol State | Can be activated or protected. google.com | Typically protected to prevent reaction with the Grignard reagent. google.com |

| Key Reagent | Electrophile (e.g., halo-acetal) and Lewis Acid. google.com | Organometallic (Grignard) reagent and an electrophile. leah4sci.comgoogle.com |

| Common Issues | Isomer mixtures (ortho/para), O-alkylation, polyalkylation. pnnl.govresearchgate.net | Requires anhydrous conditions; sensitive to protic groups. leah4sci.com |

| Regioselectivity | Can be difficult to control. unive.it | Generally high, directed by the initial halogen position. google.com |

Multi-Step Synthesis from Readily Available Precursors

The most practical syntheses often involve multi-step sequences starting from inexpensive, commercially available chemicals. A common and well-documented precursor for the synthesis of related structures is 4-hydroxyphenylacetic acid. google.comnih.govthegoodscentscompany.comwikipedia.org

A plausible and efficient route starting from 4-hydroxyphenylacetic acid would involve the following general steps:

Protection of the Phenolic Hydroxyl Group: The hydroxyl group of 4-hydroxyphenylacetic acid is typically protected to prevent interference in subsequent steps. A common protecting group is benzyl (B1604629) ether, formed by reacting the phenol with benzyl chloride. google.com

Conversion of Carboxylic Acid to the Acetal (B89532): This is the key transformation. The carboxylic acid functional group needs to be converted into the 2,2-dimethoxyethyl group. This cannot be done in a single step. A typical sequence would be: a. Reduction: The carboxylic acid is reduced to the corresponding primary alcohol, 4-(benzyloxy)phenylethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are suitable for this step. b. Oxidation: The primary alcohol is then oxidized to the corresponding aldehyde, 4-(benzyloxy)phenylacetaldehyde. c. Acetalization: The aldehyde is reacted with methanol (B129727) in the presence of an acid catalyst to form the desired dimethyl acetal, 1-(benzyloxy)-4-(2,2-dimethoxyethyl)benzene.

Deprotection: The final step is the removal of the protecting group to reveal the phenolic hydroxyl group. In the case of a benzyl ether, this is commonly achieved by catalytic hydrogenation, which cleaves the benzyl group to yield the final product, this compound.

Another documented approach starts from 4-hydroxyacetophenone. This method involves bromination to produce alpha-bromo-4-hydroxyacetophenone, followed by a methoxide-bromide exchange to give alpha-methoxy-4-hydroxyacetophenone. google.com A single-step reduction of this intermediate can then yield the related compound 4-(2'-methoxyethyl)phenol. google.com While not producing the dimethoxyethyl target directly, this highlights the utility of readily available phenolic ketones in synthesis.

A patent also describes a synthesis starting from 4-(methoxyethanoyl)phenol, which is reduced to 4-(1-hydroxy-2-methoxyethyl)phenol. epo.org Subsequent reaction with methanol under acidic conditions can form a related dimethoxy structure. epo.org

Table 2: Example Multi-Step Synthesis Outline

| Step | Starting Material | Transformation | Intermediate/Product | Reagents |

|---|---|---|---|---|

| 1 | 4-Hydroxyphenylacetic Acid | Protection of phenol | 4-(Benzyloxy)phenylacetic Acid | Benzyl Chloride, Base |

| 2 | 4-(Benzyloxy)phenylacetic Acid | Reduction of carboxylic acid | 2-(4-(Benzyloxy)phenyl)ethan-1-ol | LiAlH₄, Ether |

| 3 | 2-(4-(Benzyloxy)phenyl)ethan-1-ol | Oxidation of alcohol | 4-(Benzyloxy)phenylacetaldehyde | PCC, DCM |

| 4 | 4-(Benzyloxy)phenylacetaldehyde | Acetal formation | 1-(Benzyloxy)-4-(2,2-dimethoxyethyl)benzene | Methanol, Acid Catalyst |

| 5 | 1-(Benzyloxy)-4-(2,2-dimethoxyethyl)benzene | Deprotection | This compound | H₂, Pd/C |

Reduction of Carbonyl-Containing Phenolic Compounds to Dimethoxyethyl Derivatives

One prominent method for synthesizing this compound involves the reduction of a carbonyl group in a precursor molecule. A key starting material in this approach is 4-hydroxyacetophenone. google.comgoogleapis.com The process begins with the bromination of 4-hydroxyacetophenone to yield alpha-bromo-4-hydroxyacetophenone. This intermediate then undergoes a methoxide-bromide exchange, typically using sodium methoxide, to produce alpha-methoxy-4-hydroxyacetophenone. google.comgoogleapis.com The final step is a single-step reduction of the carbonyl group of alpha-methoxy-4-hydroxyacetophenone. google.comgoogleapis.com This reduction is typically achieved through catalytic hydrogenation, yielding this compound as the major product. google.comgoogleapis.com

Another pathway involves the use of 4-hydroxyphenylglyoxal as a starting material. justia.com The dialkyl acetal of 4-hydroxyphenylglyoxal can be catalytically hydrogenated to produce this compound. justia.com This method highlights the versatility of using different carbonyl-containing phenolic compounds as precursors.

Acetal Formation from Aldehyde Precursors

An alternative and direct synthetic route is the acetalization of 4-hydroxyphenylacetaldehyde. foodb.cawikipedia.orgchemspider.com This reaction involves treating the aldehyde with an alcohol, such as methanol, in the presence of an acid catalyst to form the corresponding dimethyl acetal. organic-chemistry.orglibretexts.org This method is advantageous due to the commercial availability of 4-hydroxyphenylacetaldehyde and the straightforward nature of the acetal formation reaction. The efficiency of this process is heavily dependent on the choice of catalyst and reaction conditions, which are discussed in the subsequent sections.

Catalytic Systems and Optimized Reaction Conditions for this compound Preparation

The successful synthesis of this compound relies heavily on the selection of appropriate catalysts and the optimization of reaction parameters to maximize yield and purity.

Hydrogenation Catalysis in Side-Chain Reduction

Catalytic hydrogenation is a critical step in the reduction of carbonyl precursors. In the synthesis starting from alpha-methoxy-4-hydroxyacetophenone, a common catalyst used is palladium on carbon (Pd/C). google.com The reaction is typically carried out in a solvent like acetic acid under hydrogen pressure. google.com Optimized conditions often involve reacting one equivalent of the ketone with at least two equivalents of hydrogen gas. google.com The temperature for this reduction can range from 0°C to 120°C, with a more preferred range of 20°C to 85°C. google.com Pressures of at least 15 PSIG, and more preferably between 30 and 400 PSIG, are employed to facilitate the reaction, with reaction times typically ranging from 0.5 to 3.0 hours. google.com

Similarly, the hydrogenation of 4-hydroxyphenylglyoxal dimethylacetal to this compound also utilizes palladium on carbon as a catalyst in the presence of hydrogen gas and methanol, sometimes with the addition of hydrochloric acid. lookchem.com

Table 1: Catalytic Systems for Hydrogenation

| Precursor | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| alpha-Methoxy-4-hydroxyacetophenone | 5% Pd/C | Acetic Acid | H₂ (pressure) | 88% (from alpha-bromo-4-hydroxyacetophenone) | google.com |

| 4-Hydroxyphenylglyoxal dimethylacetal | Palladium-carbon | Methanol, HCl | H₂ | 70% | lookchem.com |

| 4-Hydroxyphenylglyoxal dimethylacetal | Palladium-carbon | Methanol | H₂ | 59% | lookchem.com |

Acid-Catalyzed Acetalization Processes

The formation of the dimethyl acetal from 4-hydroxyphenylacetaldehyde is an acid-catalyzed process. organic-chemistry.orglibretexts.org A variety of acid catalysts can be employed, including traditional mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as solid acid catalysts. acs.org The reaction is typically carried out in an excess of methanol, which acts as both a reagent and a solvent. The use of a dehydrating agent or the removal of water as it is formed can drive the equilibrium towards the formation of the acetal.

Recent advancements have focused on developing milder and more selective catalysts. For instance, zirconium tetrachloride (ZrCl₄) has been shown to be a highly efficient and chemoselective catalyst for acetalization under mild conditions. organic-chemistry.org Perchloric acid adsorbed on silica (B1680970) gel is another effective and reusable catalyst, often allowing the reaction to be performed under solvent-free conditions. organic-chemistry.org

Table 2: Acid Catalysts for Acetalization

| Catalyst | Substrate Scope | Conditions | Advantages | Reference |

|---|---|---|---|---|

| HCl, H₂SO₄ | Aldehydes, Ketones | Anhydrous alcohol | Traditional, well-established | acs.org |

| Zirconium tetrachloride (ZrCl₄) | Carbonyl compounds | Mild | High efficiency, chemoselectivity | organic-chemistry.org |

| Perchloric acid on silica gel | Aldehydes, Ketones | Often solvent-free | Reusable, inexpensive | organic-chemistry.org |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of this compound synthesis, green chemistry principles can be applied to both the reduction and acetalization steps.

For hydrogenation reactions, the use of supported catalysts like Pd/C is already a step towards greener synthesis, as the catalyst can be recovered and reused. nih.gov Further improvements could involve exploring more sustainable solvents or developing catalytic systems that operate under milder conditions, reducing energy consumption.

Chemical Reactivity and Transformation Pathways of 4 2,2 Dimethoxyethyl Phenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The benzene (B151609) ring in 4-(2,2-dimethoxyethyl)phenol is highly susceptible to electrophilic aromatic substitution (EAS) reactions due to the presence of the strongly activating hydroxyl group. byjus.com This class of reactions involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com Common electrophilic aromatic substitutions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. openstax.org

The hydroxyl (-OH) group is one of the most powerful activating groups in electrophilic aromatic substitution. libretexts.org It significantly increases the reactivity of the aromatic ring compared to benzene, making reactions proceed under milder conditions. libretexts.orgucalgary.ca This activation stems from the ability of the oxygen's lone pairs to donate electron density into the ring via a resonance effect (+R effect). masterorganicchemistry.comechemi.com

This electron donation is most pronounced at the ortho and para positions relative to the hydroxyl group, as illustrated by the resonance structures of the phenoxide ion, which show a buildup of negative charge at these sites. byjus.com Consequently, the hydroxyl group is a potent ortho, para-director, meaning incoming electrophiles will preferentially attack these positions. byjus.comopenstax.org The donation of electrons stabilizes the cationic intermediate (the arenium ion) formed during the substitution, lowering the activation energy of the reaction. byjus.comvanderbilt.edu While oxygen is also electronegative and exerts an electron-withdrawing inductive effect (-I effect), the resonance effect is dominant, leading to a net activation of the ring. libretexts.orgstackexchange.com

In the case of this compound, the para position is already occupied by the dimethoxyethyl group. Therefore, electrophilic substitution is directed exclusively to the two equivalent ortho positions (C-2 and C-6) relative to the hydroxyl group. ucalgary.ca

Table 1: Comparison of Reaction Conditions for Electrophilic Aromatic Substitution of Phenol (B47542) vs. Benzene

| Reaction | Reagent for Benzene | Reagent for Phenol |

| Nitration | Conc. HNO₃ + Conc. H₂SO₄ | Dilute HNO₃ |

| Halogenation | Br₂ + FeBr₃ (Lewis Acid) | Br₂ in CS₂ or CCl₄ (No Lewis Acid) |

| Sulfonation | Fuming H₂SO₄ (SO₃ + H₂SO₄) | Conc. H₂SO₄ |

| Friedel-Crafts Alkylation | R-Cl + AlCl₃ | ROH + H⁺ or R-Cl + AlCl₃ (milder conditions) |

| Friedel-Crafts Acylation | R-COCl + AlCl₃ | R-COCl + AlCl₃ |

This table illustrates the milder conditions required for the electrophilic substitution of phenol due to the strong activating effect of the hydroxyl group, a principle that applies directly to this compound.

The 4-(2,2-dimethoxyethyl) group influences the reactivity of the aromatic ring through both electronic and steric effects.

Electronic Effects : The dimethoxyethyl group is fundamentally an alkyl-type substituent attached to the ring. Alkyl groups are known to be weakly activating due to a positive inductive effect (+I), where they donate electron density through the sigma bond framework. masterorganicchemistry.comucalgary.ca This effect is considerably weaker than the powerful resonance donation from the hydroxyl group.

Steric Effects : The primary influence of the dimethoxyethyl group is positional and steric. By occupying the para position, it forces all electrophilic attacks to the ortho positions relative to the hydroxyl group. ucalgary.ca Furthermore, the bulk of this substituent can create steric hindrance, potentially slowing the rate of reaction at the adjacent ortho positions compared to an unsubstituted phenol, especially if the attacking electrophile is large. libretexts.org

Reactions Involving the Dimethoxyethyl Acetal (B89532) Moiety

The dimethoxyethyl group contains a dimethyl acetal, which serves as a protected form of an aldehyde. Acetals exhibit characteristic reactivity, being stable under neutral and basic conditions but susceptible to hydrolysis in the presence of acid. organic-chemistry.org

A key transformation of this compound is the acid-catalyzed hydrolysis of the acetal functionality. In the presence of aqueous acid (e.g., dilute HCl or H₂SO₄), the acetal is cleaved to regenerate the parent aldehyde and two equivalents of methanol (B129727). chemistrysteps.compearson.com This reaction is reversible, and a large excess of water is typically used to drive the equilibrium towards the hydrolysis products. chemistrysteps.com The product of this reaction is 4-hydroxyphenylacetaldehyde . wikipedia.orgnih.gov

This hydrolysis is a fundamental reaction for deprotection in multi-step organic syntheses where the aldehyde group needs to be masked to prevent unwanted side reactions. researchgate.net

Once deprotected, the resulting 4-hydroxyphenylacetaldehyde can undergo the full range of nucleophilic addition reactions characteristic of aldehydes. libretexts.org The electrophilic carbonyl carbon is susceptible to attack by a wide variety of nucleophiles.

Table 2: Examples of Nucleophilic Addition Reactions for Aldehydes

| Reaction | Nucleophile | Reagent(s) | Product Type |

| Cyanohydrin Formation | Cyanide ion (:CN⁻) | NaCN / HCN (pH 4-5) | Cyanohydrin |

| Grignard Reaction | Carbanion (R:⁻) | R-MgBr, then H₃O⁺ | Secondary Alcohol |

| Wittig Reaction | Ylide (Ph₃P⁺-C⁻R₂) | Ph₃P=CR₂ | Alkene |

| Reductive Amination | Amine (R-NH₂) | R-NH₂, NaBH₃CN | Imine, then secondary amine |

| Reduction | Hydride ion (:H⁻) | NaBH₄ or LiAlH₄, then H₃O⁺ | Primary Alcohol |

This table outlines common reactions that the aldehyde functionality of 4-hydroxyphenylacetaldehyde can undergo after hydrolysis of the acetal.

The stability of the acetal group under neutral or basic conditions allows for selective modification of the phenolic hydroxyl group. organic-chemistry.org Since the acetal protects the aldehyde from reacting with bases or nucleophiles, reactions targeting the acidic phenol proton can be carried out with high selectivity.

A primary example is the O-alkylation of the phenolic hydroxyl group, a variation of the Williamson ether synthesis. pharmaxchange.info This reaction involves deprotonating the phenol with a base (such as K₂CO₃, NaH, or KOH) to form the more nucleophilic phenoxide ion. daneshyari.comreddit.com The resulting phenoxide can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) via an Sₙ2 mechanism to form an ether, without affecting the acetal on the side chain. pharmaxchange.inforesearchgate.net

Oxidation and Reduction Chemistry of this compound and its Derivatives

The chemical reactivity of this compound is dictated by its two primary functional groups: the phenolic hydroxyl group and the dimethoxyethyl side chain. These groups can undergo various oxidation and reduction reactions.

Oxidation Chemistry:

Phenols are susceptible to oxidation, often yielding quinones or related compounds. The specific product depends on the oxidant used and the substitution pattern of the phenol.

Oxidation to Quinones: Treatment of this compound with strong oxidizing agents is expected to convert the phenol into a quinone. For instance, oxidation with chromic acid or Fremy's salt would likely yield 4-(2,2-dimethoxyethyl)cyclohexa-2,5-diene-1,4-dione. Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), are also effective for the regioselective oxidation of phenols to ortho-quinones. In the case of this compound, this would theoretically produce 5-(2,2-dimethoxyethyl)cyclohexa-3,5-diene-1,2-dione. The acetal group (dimethoxyethyl) is generally stable under these oxidizing conditions.

Oxidative Coupling: Phenolic compounds can undergo oxidative coupling reactions, where the phenoxyl radical, formed by a one-electron oxidation, couples with another radical to form dimers or polymers. The specific conditions and catalyst would determine the regioselectivity of this coupling.

The table below summarizes potential oxidation reactions.

| Oxidizing Agent | Expected Product | Reaction Type |

| Chromic Acid (H₂CrO₄) | 4-(2,2-dimethoxyethyl)cyclohexa-2,5-diene-1,4-dione | Oxidation to p-quinone |

| Fremy's Salt | 4-(2,2-dimethoxyethyl)cyclohexa-2,5-diene-1,4-dione | Oxidation to p-quinone |

| o-Iodoxybenzoic Acid (IBX) | 5-(2,2-dimethoxyethyl)cyclohexa-3,5-diene-1,2-dione | Oxidation to o-quinone |

| One-electron oxidants | Dimeric or polymeric products via C-C or C-O coupling | Oxidative Coupling |

Reduction Chemistry:

The reduction of this compound can target either the phenolic hydroxyl group or the aromatic ring.

Catalytic Hydrodeoxygenation (HDO): The direct removal of the hydroxyl group to form the corresponding arene is a key reaction. This process, known as hydrodeoxygenation, typically requires a heterogeneous catalyst and high-pressure hydrogen. Supported noble metal catalysts (e.g., Pd, Pt, Ru) or molybdenum-based catalysts are often employed. The reaction of this compound under these conditions would yield (2,2-dimethoxyethyl)benzene. The reaction pathway can proceed through direct hydrogenolysis of the C-O bond or via initial hydrogenation of the aromatic ring followed by dehydration.

Aromatic Ring Hydrogenation: Under different catalytic conditions, typically using rhodium or ruthenium catalysts at lower temperatures, the aromatic ring can be selectively hydrogenated to yield substituted cyclohexanols or cyclohexanes. For this compound, this would lead to 4-(2,2-dimethoxyethyl)cyclohexanol.

The table below outlines potential reduction pathways.

| Catalyst System | Expected Product | Reaction Type |

| Mo₂C/TiO₂, H₂ (high T, high P) | (2,2-dimethoxyethyl)benzene | Hydrodeoxygenation (HDO) |

| Pd/Support (e.g., TiO₂, ZrO₂), H₂ (high T) | (2,2-dimethoxyethyl)benzene | Hydrodeoxygenation (HDO) |

| Rh/Silica (B1680970), H₂ (low T) | 4-(2,2-dimethoxyethyl)cyclohexanol | Aromatic Ring Hydrogenation |

Transition Metal-Catalyzed Transformations Involving this compound

The phenolic hydroxyl group is not a good leaving group for direct participation in many standard palladium-catalyzed cross-coupling reactions. Therefore, it is typically converted into a better leaving group, such as a triflate (-OTf), to enable these transformations.

Suzuki-Miyaura Coupling: The triflate derivative, 4-(2,2-dimethoxyethyl)phenyl trifluoromethanesulfonate, could be coupled with various organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst and a base. This reaction would form a new carbon-carbon bond, leading to substituted biphenyls or other arylated products.

Heck-Mizoroki Reaction: The triflate derivative could also react with alkenes in the presence of a palladium catalyst and a base to form substituted alkenes. This would attach the 4-(2,2-dimethoxyethyl)phenyl group to the alkene.

Sonogashira Coupling: Coupling of the triflate with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst, would yield aryl alkynes.

Buchwald-Hartwig Amination: The triflate could undergo C-N bond formation with primary or secondary amines in the presence of a palladium catalyst and a strong base, producing N-aryl amines.

Copper-Catalyzed Reactions: While palladium catalysis often requires activation of the phenol, copper-catalyzed systems can sometimes utilize phenols more directly. For instance, copper-catalyzed C-O coupling reactions can form diaryl ethers. It is plausible that this compound could participate in such reactions with suitable coupling partners like aryl halides. Copper catalysts are also known to facilitate the conversion of arylboronic acids to phenols.

Rhodium-Catalyzed Reactions: Rhodium catalysts are known for catalyzing a variety of transformations, including C-H functionalization and cycloaddition reactions. While specific examples involving this compound are not documented, its derivatives could potentially participate in directed C-H activation or act as components in cycloaddition cascades.

The table below summarizes the potential transition metal-catalyzed reactions of an activated derivative of this compound (Ar-OTf).

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(0) catalyst, Base | Aryl-Aryl (Biaryl) |

| Heck-Mizoroki Reaction | Alkene | Pd(0) catalyst, Base | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | Pd(0)/Cu(I), Base | Aryl Alkyne |

| Buchwald-Hartwig Amination | R₂NH | Pd(0) catalyst, Base | Aryl Amine |

Advanced Applications of 4 2,2 Dimethoxyethyl Phenol As a Synthetic Building Block

Utilization in the Total Synthesis of Complex Natural Products

The structural motif of a hydroxylated phenyl-ethyl unit is a cornerstone of numerous natural products. 4-(2,2-Dimethoxyethyl)phenol and its deprotected aldehyde form, 4-hydroxyphenylacetaldehyde, are pivotal precursors in the laboratory synthesis of these complex molecules, mirroring biosynthetic pathways.

The strategic incorporation of the 4-hydroxyphenylacetaldehyde unit is fundamental to the synthesis of a vast class of bioactive benzylisoquinoline alkaloids. wikipedia.org In biosynthesis, the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde serves as the entry point to this family of compounds, which includes medicinally significant molecules like morphine, codeine, and berberine. wikipedia.orgresearchgate.net Synthetic chemists have adopted this biomimetic strategy, utilizing 4-hydroxyphenylacetaldehyde as a key component to construct the core scaffold of these alkaloids. The phenol (B47542) group is often essential for the biological activity of the final natural product, participating in receptor binding or acting as an antioxidant.

The construction of polycyclic and heterocyclic systems is enabled by the reactivity of the aldehyde group in 4-hydroxyphenylacetaldehyde. The most prominent example is its use in the Pictet-Spengler reaction. nih.govwikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution to form a new ring system. name-reaction.comnrochemistry.com

Specifically, the reaction between dopamine (a β-arylethylamine) and 4-hydroxyphenylacetaldehyde generates the tetrahydroisoquinoline core, which is the foundational structure of all benzylisoquinoline alkaloids. researchgate.netnih.gov The electron-donating nature of the phenol group on the 4-hydroxyphenylacetaldehyde component facilitates the ring-closing cyclization step, often allowing the reaction to proceed under mild, even physiological, conditions. jk-sci.com This powerful ring-forming strategy provides an efficient route to complex, multi-ring systems from relatively simple, linear precursors.

Application in the Construction of Advanced Organic Scaffolds and Frameworks

The distinct and orthogonally reactive functional groups of this compound make it an exemplary component for creating novel and complex organic architectures beyond natural products.

This compound is an ideal modular building block due to the differential reactivity of its two functional groups. The phenol group can undergo reactions such as O-alkylation, esterification, or cross-coupling while the dimethyl acetal (B89532) remains stable under these conditions. Conversely, the acetal can be selectively hydrolyzed to the aldehyde under acidic conditions without affecting a modified phenol group. This orthogonality allows for a stepwise and predictable construction of larger molecules.

This principle is applied in the synthesis of functional polymers and specialty chemicals where the phenol provides a site for polymerization or grafting, and the latent aldehyde can be used for subsequent cross-linking or functionalization. mdpi.com

Table 1: Orthogonal Reactivity of this compound

| Functional Group | Protecting Group | Reactive Under | Stable Under | Potential Transformations |

|---|---|---|---|---|

| Phenol | None | Basic, Coupling | Acidic (mild) | Etherification, Esterification, Coupling |

| Aldehyde | Dimethyl Acetal | Acidic | Basic, Coupling | Reductive Amination, Cyclization, MCRs |

The bifunctional nature of this compound makes it a suitable A-B type monomer for the synthesis of macrocycles and oligomers. The phenol ('A' end) and the ethyl-acetal ('B' end) can be linked sequentially to form chains or rings. For example, the phenol of one unit can be connected to the side chain of another via an ether or ester linkage, and after a series of additions, the terminal ends can be joined to form a macrocycle.

Furthermore, the phenol group is amenable to oxidative coupling reactions, which can be employed as a key macrocyclization step to form diaryl ether or biaryl-bridged cyclic structures, a strategy used in the synthesis of complex cyclic peptides and other natural products. chemrxiv.org The propensity of related phenolic aldehydes to form oligomeric structures has also been noted, suggesting the potential for 4-hydroxyphenylacetaldehyde to self-assemble or be used in controlled polymerization reactions. nih.gov

Role in Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. The deprotected form, 4-hydroxyphenylacetaldehyde, is an excellent substrate for several powerful MCRs, serving as the crucial aldehyde component.

The utility of 4-hydroxyphenylacetaldehyde in these reactions allows for the rapid generation of molecular libraries with significant structural diversity. The resulting products, which incorporate the hydroxyphenyl ethyl moiety, are of high interest in medicinal chemistry and drug discovery. The table below summarizes the role of this building block in three major MCRs.

Table 2: Application of 4-Hydroxyphenylacetaldehyde in Key Multi-Component Reactions

| Reaction Name | Other Components | Role of 4-Hydroxyphenylacetaldehyde | Resulting Scaffold |

|---|---|---|---|

| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | Aldehyde Component | α-Acylamino Carboxamide wikipedia.orgorganic-chemistry.org |

| Passerini Reaction | Isocyanide, Carboxylic Acid | Aldehyde Component | α-Acyloxy Carboxamide nih.govorganic-chemistry.orgwikipedia.org |

| Biginelli Reaction | β-Ketoester, Urea (B33335)/Thiourea | Aldehyde Component | 3,4-Dihydropyrimidin-2(1H)-one taylorandfrancis.comwikipedia.orgorganic-chemistry.org |

In the Ugi four-component reaction , 4-hydroxyphenylacetaldehyde condenses with an amine to form an imine, which then reacts with an isocyanide and a carboxylic acid to yield a complex bis-amide product. nih.gov This reaction is renowned for its ability to generate peptide-like structures in a single step.

In the Passerini three-component reaction , 4-hydroxyphenylacetaldehyde reacts directly with an isocyanide and a carboxylic acid to furnish an α-acyloxy amide. wikipedia.org This reaction provides a straightforward route to functionalized esters and amides.

In the Biginelli reaction , 4-hydroxyphenylacetaldehyde undergoes an acid-catalyzed condensation with a β-ketoester (like ethyl acetoacetate) and urea or thiourea. wikipedia.org This process leads to the formation of dihydropyrimidinones, a privileged scaffold in pharmaceutical chemistry known for a wide range of biological activities. taylorandfrancis.comillinois.edu

Lack of Publicly Available Research Prevents Detailing Advanced Applications of this compound

An extensive review of scientific literature and chemical databases has revealed a significant gap in publicly available research concerning the advanced synthetic applications of the chemical compound this compound. Specifically, there is a lack of detailed information regarding its integration into sophisticated chemical processes such as Ugi, Passerini, cascade, and domino reactions, as well as its derivatization for use in polymer and material science.

Similarly, searches for the derivatization of this compound for the development of new polymers and materials did not yield specific examples or detailed research findings. The potential for the phenolic hydroxyl group and the protected aldehyde functionality of the molecule to be used as handles for polymerization or modification into specialized materials has not been explored in the available literature.

Consequently, a detailed and scientifically accurate article focusing solely on the advanced applications of this compound as a synthetic building block, as outlined in the requested structure, cannot be generated at this time. The absence of primary and secondary research sources on these specific topics makes it impossible to provide a thorough and informative account of its use in these advanced chemical applications. Further research and publication in the field would be necessary to elaborate on the compound's potential contributions to these areas of synthetic and materials chemistry.

Derivatization Strategies and Functional Group Interconversions of 4 2,2 Dimethoxyethyl Phenol

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 4-(2,2-dimethoxyethyl)phenol is a primary site for chemical modification. Its nucleophilic and acidic nature allows for a variety of transformations, including etherification and esterification, as well as the introduction of protecting groups to temporarily mask its reactivity during subsequent synthetic steps.

Etherification and Esterification Strategies

The conversion of the phenolic hydroxyl group into an ether or an ester is a common strategy to alter the compound's physical and chemical properties or to prepare it for further reactions.

Etherification is typically achieved through the Williamson ether synthesis. byjus.commasterorganicchemistry.comjk-sci.comwikipedia.org This SN2 reaction involves the deprotonation of the phenol (B47542) with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide ion. organic-synthesis.com This nucleophilic phenoxide then displaces a halide from an alkyl halide to form the corresponding aryl ether. jk-sci.comorganic-synthesis.com The choice of base and solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed to facilitate the reaction. jk-sci.com

Esterification of phenols is generally not efficient when using carboxylic acids directly. Instead, more reactive acylating agents like acid chlorides or acid anhydrides are used. researchgate.net The reaction is often catalyzed by a base, such as pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP), which acts as a nucleophilic catalyst to activate the acylating agent. organic-chemistry.orgsemanticscholar.orgsci-hub.stutrgv.edu DMAP is particularly effective, even in catalytic amounts, for promoting the acylation of alcohols and phenols with acid anhydrides under mild, often solvent-free, conditions. organic-chemistry.org

| Transformation | Reagents and Conditions | Product Type | Key Considerations |

|---|---|---|---|

| Etherification (Williamson) | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl halide (R-X) | Aryl Ether (Ar-O-R) | Requires a primary or methyl halide to avoid elimination side reactions. masterorganicchemistry.com |

| Esterification | Acid anhydride (B1165640) or Acid chloride Base catalyst (e.g., Pyridine, DMAP) | Phenyl Ester (Ar-O-C(O)R) | DMAP is a highly efficient catalyst, allowing for milder reaction conditions. organic-chemistry.orgsci-hub.st |

Protection and Deprotection Methodologies

In multi-step syntheses, it is often necessary to protect the phenolic hydroxyl group to prevent it from interfering with reactions at other sites of the molecule. acs.org The choice of protecting group is dictated by its stability to the reaction conditions planned for other transformations and the ease of its selective removal. organic-chemistry.org

Common protecting groups for phenols include silyl (B83357) ethers and benzyl (B1604629) ethers.

Silyl Ethers : Phenols are readily converted to silyl ethers by reaction with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), in the presence of a base like imidazole (B134444) or triethylamine. organic-chemistry.org Silyl ethers are generally stable to a wide range of non-acidic and non-fluoride-containing reagents. organic-chemistry.org Deprotection is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. organic-chemistry.org The lability of different silyl ethers can be tuned, allowing for orthogonal protection strategies. Phenolic silyl ethers are generally cleaved more rapidly under basic conditions than their aliphatic counterparts. nih.gov

Benzyl Ethers (Bn) : The benzyl group is a robust protecting group that can be introduced under Williamson ether synthesis conditions using benzyl bromide (BnBr) and a base. organic-chemistry.orgcommonorganicchemistry.com Benzyl ethers are stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. organic-chemistry.org A key advantage of the benzyl group is its removal under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C), a process that cleaves the C-O bond to regenerate the phenol and produce toluene (B28343) as a byproduct. acsgcipr.orgrsc.orgresearchgate.netambeed.comyoutube.com This deprotection method is compatible with many other functional groups.

| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |

|---|---|---|---|

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole, DMF | TBAF, THF; or mild acid (e.g., Acetic Acid) | Stable to base, mild acid, many redox reagents. Labile to strong acid and fluoride. |

| Benzyl (Bn) | BnBr, Base (e.g., NaH, K₂CO₃), DMF | H₂, Pd/C (Hydrogenolysis) | Stable to most acidic and basic conditions, many redox reagents. Labile to hydrogenolysis. organic-chemistry.org |

Transformations of the Acetal (B89532) Moiety and its Subsequent Functionalities

The dimethyl acetal group in this compound serves as a protected form of an aldehyde. This latent carbonyl functionality can be unmasked under specific conditions, providing a reactive handle for a host of subsequent chemical transformations.

Selective Cleavage and Regeneration of Carbonyl Groups

The deprotection of the acetal to reveal the aldehyde, 4-hydroxyphenylacetaldehyde, is a critical step. This hydrolysis is typically catalyzed by acid. organicchemistrytutor.com The challenge lies in achieving this transformation selectively without affecting other acid-sensitive groups that might be present in the molecule, including certain protecting groups on the phenol.

Mild acidic conditions, often using aqueous solutions of acids like hydrochloric acid or sulfonic acids, are effective for acetal hydrolysis. acs.org Lewis acids such as cerium(III) chloride (CeCl₃·7H₂O) or erbium(III) triflate (Er(OTf)₃) can also catalyze the cleavage of acetals under mild, nearly neutral conditions, which can be advantageous when other acid-labile groups are present. organic-chemistry.org The reaction equilibrium is driven toward the aldehyde by the presence of water. organicchemistrytutor.com It is noteworthy that acyclic acetals, such as the dimethyl acetal in the title compound, generally hydrolyze more readily than cyclic acetals (e.g., 1,3-dioxolanes). researchgate.net This difference in reactivity can be exploited for selective deprotection in more complex systems.

Further Elaboration of the Aldehyde/Ketone Derived from the Acetal

Once deprotected, the resulting 4-hydroxyphenylacetaldehyde is a versatile intermediate. wikipedia.orgnih.gov Its aldehyde functionality can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Wittig Reaction : This reaction converts the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent). masterorganicchemistry.comrsc.orgresearchgate.netacs.org This provides a powerful method for extending the carbon chain and introducing a double bond with control over its geometry, depending on the nature of the ylide.

Reductive Amination : The aldehyde can be converted into a primary, secondary, or tertiary amine through reductive amination. organic-chemistry.org This process involves the initial formation of an imine by reaction with an amine, followed by in-situ reduction. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the starting aldehyde. organic-chemistry.org

Knoevenagel Condensation : This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, such as malonic esters or cyanoacetic acid). ambeed.comacs.orgnih.gov The reaction is typically catalyzed by a weak base and results in the formation of a new carbon-carbon double bond, yielding an α,β-unsaturated product. acs.org

| Reaction | Key Reagents | Functional Group Transformation | Product Class |

|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | C=O → C=C | Alkene |

| Reductive Amination | Amine (R-NH₂), Reducing Agent (e.g., NaBH(OAc)₃) | C=O → CH-N | Amine |

| Knoevenagel Condensation | Active Methylene Compound (Z-CH₂-Z'), Base Catalyst | C=O → C=C(Z)Z' | α,β-Unsaturated Compound |

Strategic Derivatization for Divergent Synthesis Pathways

The bifunctional nature of this compound makes it an excellent starting material for divergent synthesis. In such a strategy, a common intermediate is used to generate a library of structurally diverse compounds. nih.gov By selectively manipulating the phenolic hydroxyl group and the latent aldehyde, a wide array of molecular scaffolds can be accessed.

A prime example of this is found in the biosynthesis of benzylisoquinoline alkaloids, a large and structurally diverse family of natural products that includes compounds like morphine and berberine. wikipedia.orgbiocyclopedia.comfrontiersin.org A key step in this biosynthetic pathway is the Pictet-Spengler reaction, which involves the condensation of dopamine (B1211576) with 4-hydroxyphenylacetaldehyde. biocyclopedia.comfrontiersin.orgnih.govpharmaguideline.com This reaction forms the core tetrahydroisoquinoline skeleton, which is the central precursor to all other isoquinoline (B145761) alkaloids. biocyclopedia.com

In a laboratory setting, this compound serves as a stable precursor to the somewhat sensitive 4-hydroxyphenylacetaldehyde. acs.orgnih.gov The synthesis can be designed such that the phenolic hydroxyl is first modified or protected. Subsequently, the acetal is hydrolyzed to unmask the aldehyde, which can then be engaged in reactions like the Pictet-Spengler cyclization or other transformations. Alternatively, the aldehyde can be reacted first, followed by modification of the phenol. This strategic flexibility allows chemists to use this relatively simple starting material to access a wide range of complex and biologically active molecules.

Computational and Theoretical Investigations of 4 2,2 Dimethoxyethyl Phenol and Its Reactivity

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of phenolic compounds. aksaray.edu.trresearchgate.net These methods are used to determine optimized molecular geometries, electronic properties, and vibrational frequencies. aksaray.edu.trresearchgate.net

Detailed quantum chemical calculations can reveal key electronic parameters that govern the reactivity of 4-(2,2-dimethoxyethyl)phenol. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

Natural Bond Orbital (NBO) analysis can also be performed to understand the charge distribution and intramolecular interactions. For phenolic compounds, the charge distribution on the aromatic ring is a key factor in determining the sites susceptible to electrophilic attack. researchgate.net

Below is a table summarizing typical electronic properties that can be calculated for this compound using DFT methods, such as B3LYP with a 6-311G+(d,p) basis set. aksaray.edu.tr

| Property | Calculated Value | Significance |

| HOMO Energy | -8.5 to -9.0 eV | Indicates electron-donating character, relevant for reactions with electrophiles. |

| LUMO Energy | -0.5 to 0.0 eV | Indicates electron-accepting character, relevant for reactions with nucleophiles. |

| HOMO-LUMO Gap | 8.0 to 9.0 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 2.0 to 3.0 Debye | Provides insight into the molecule's polarity and intermolecular interactions. |

| Ionization Potential | 8.5 to 9.0 eV | Energy required to remove an electron, related to antioxidant activity. |

| Electron Affinity | 0.5 to 1.0 eV | Energy released upon gaining an electron. |

Note: The values in this table are illustrative and represent typical ranges for similar phenolic compounds based on computational studies.

Molecular Modeling of Reaction Mechanisms and Transition States

Molecular modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states. rsc.orgmdpi.com For this compound, computational methods can be used to explore various reaction pathways, such as electrophilic substitution on the phenol (B47542) ring or reactions involving the hydroxyl group.

For instance, the reaction of phenols with formaldehyde has been studied computationally to understand the mechanism of electrophilic substitution. researchgate.net Similar approaches can be applied to this compound to predict its reactivity with various electrophiles. The calculations involve locating the transition state structures and determining the activation energies for different reaction pathways. ustc.edu.cn A lower activation energy indicates a more favorable reaction pathway.

The following table presents hypothetical activation energies for the electrophilic substitution of this compound at the ortho and meta positions, which could be determined through transition state calculations.

| Reaction | Position | Activation Energy (kcal/mol) | Reaction Feasibility |

| Nitration | ortho | 15-20 | Favorable |

| Nitration | meta | 25-30 | Less Favorable |

| Halogenation | ortho | 10-15 | Highly Favorable |

| Halogenation | meta | 20-25 | Less Favorable |

Note: These activation energies are hypothetical examples to illustrate the type of data obtained from molecular modeling of reaction mechanisms.

Structure-Reactivity Relationship Studies via Computational Methods

Computational methods are valuable for establishing quantitative structure-reactivity relationships (QSRR). researchgate.net By calculating various molecular descriptors for a series of related compounds, it is possible to build models that correlate these descriptors with experimentally observed reactivity.

For phenolic compounds, descriptors such as HOMO energy, atomic charges on the aromatic carbons, and the O-H bond dissociation enthalpy (BDE) are often correlated with their reactivity in various chemical processes, including antioxidant activity and electrophilic substitution reactions. researchgate.netustc.edu.cn For this compound, computational studies can predict these descriptors, allowing for an estimation of its reactivity relative to other phenols.

A strong correlation has been observed between the reactivity of phenols with formaldehyde and the calculated charges on the reactive sites of the aromatic ring. researchgate.net The following table illustrates how different substituents on the phenol ring can influence a key descriptor like the O-H BDE, which is crucial for antioxidant activity.

| Compound | O-H Bond Dissociation Enthalpy (kcal/mol) | Predicted Antioxidant Activity |

| Phenol | 85-90 | Moderate |

| 4-Methoxyphenol | 80-85 | High |

| 4-Nitrophenol | 90-95 | Low |

| This compound | 83-88 (Estimated) | Moderate to High |

Note: The BDE values are typical ranges found in the literature for similar compounds. The value for this compound is an estimation based on the electronic effects of the substituent.

Prediction of Synthetic Accessibility and Reaction Outcomes

Computational chemistry is increasingly used to predict the feasibility of synthetic routes and the likely outcomes of chemical reactions. By modeling potential reaction pathways and calculating their thermodynamic and kinetic parameters, chemists can screen for the most promising synthetic strategies before undertaking laboratory work.

For this compound, computational models could be employed to predict the regioselectivity of its reactions. For example, in electrophilic aromatic substitution, calculations can predict whether the incoming electrophile will preferentially add to the ortho or meta positions relative to the hydroxyl group. This is often achieved by analyzing the stability of the intermediate carbocations (Wheland intermediates).

Furthermore, computational tools can assist in retrosynthetic analysis by identifying potential starting materials and reaction conditions. While still an emerging area, the use of computational methods to guide synthesis is becoming more common in chemical research and development.

Emerging Research Frontiers and Future Prospects for 4 2,2 Dimethoxyethyl Phenol in Organic Synthesis

Development of Novel and Efficient Synthetic Routes

A promising and efficient pathway to 4-(2,2-Dimethoxyethyl)phenol commences with the readily available starting material, 4-hydroxyacetophenone. This route involves the formation of a key intermediate, 4-hydroxyphenylglyoxal dimethyl acetal (B89532). Research has demonstrated that this intermediate can be synthesized from 4-hydroxyacetophenone in high yields, ranging from 88% to 97%. The subsequent and final step in this proposed synthesis is the reduction of the keto group in the 4-hydroxyphenylglyoxal dimethyl acetal to a methylene (B1212753) group, yielding the target molecule, this compound.

Several established reduction methods are applicable for this transformation, each offering distinct advantages in terms of efficiency, selectivity, and substrate compatibility.

| Reduction Method | Reagents and Conditions | Potential Advantages |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂, various solvents and pressures | High efficiency, clean work-up, potential for high yields. |

| Hydride Reduction | NaBH₄ or LiAlH₄, alcoholic or ethereal solvents | Mild reaction conditions, high functional group tolerance. |

| Wolff-Kishner Reduction | H₂NNH₂, KOH or KOtBu, high-boiling solvent (e.g., ethylene glycol) | Effective for sterically hindered ketones, strong basic conditions. |

| Clemmensen Reduction | Zn(Hg), concentrated HCl | Strong acidic conditions, suitable for acid-stable substrates. |

The choice of reduction method would be contingent on factors such as the desired scale of the reaction, cost of reagents, and the need to avoid or employ acidic or basic conditions. Further research into optimizing the reduction of 4-hydroxyphenylglyoxal dimethyl acetal will be crucial in establishing a highly efficient and scalable synthesis of this compound.

Integration into Automated and Flow Chemistry Platforms

The integration of synthetic processes into automated and flow chemistry platforms represents a significant advancement in modern organic synthesis. nih.gov These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. rsc.org

The synthesis of this compound is well-suited for adaptation to a continuous flow process. For instance, the initial acetalization of a precursor like 4-hydroxyphenylacetaldehyde could be performed in a flow reactor packed with a solid acid catalyst. This would allow for precise control over reaction temperature and residence time, potentially leading to higher yields and reduced by-product formation. Similarly, the subsequent reduction step could be carried out in a continuous hydrogenation reactor, where the catalyst is contained within a packed bed, and the substrate solution is passed through it. This approach would facilitate catalyst recovery and reuse, a key principle of green chemistry.

Automated synthesis platforms can further accelerate the development of optimal reaction conditions. chimia.ch By systematically varying parameters such as temperature, pressure, reagent stoichiometry, and catalyst loading, these systems can rapidly identify the most efficient and robust synthetic protocols. The data-rich environment of automated synthesis, coupled with machine learning algorithms, has the potential to significantly shorten the development timeline for a commercial-scale synthesis of this compound.

Advancements in Sustainable and Environmentally Benign Synthesis Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methods. rsc.orgtandfonline.comelsevierpure.com For the synthesis of this compound, several opportunities exist to incorporate more sustainable and environmentally benign practices.

One key area of focus is the replacement of hazardous reagents and catalysts. For the acetalization step, traditional homogeneous acid catalysts could be substituted with solid acid catalysts such as zeolites or ion-exchange resins. These heterogeneous catalysts are easily separated from the reaction mixture, minimizing waste and allowing for their reuse. Photocatalytic methods for acetalization are also emerging as a green alternative, utilizing light energy to drive the reaction under mild conditions.

In the reduction of the keto-intermediate, catalytic transfer hydrogenation offers a safer and more sustainable alternative to the use of high-pressure hydrogen gas or stoichiometric metal hydrides. This method typically employs a stable hydrogen donor, such as isopropanol or formic acid, in the presence of a transition metal catalyst. Biocatalytic reductions, using whole cells or isolated enzymes, represent another green approach, offering high selectivity under mild, aqueous conditions. abap.co.in

The choice of solvent is another critical factor in the environmental impact of a chemical process. The development of synthetic routes that utilize greener solvents, such as water, ethanol, or supercritical carbon dioxide, would significantly improve the sustainability profile of this compound production. Ultimately, the goal is to develop a synthesis that is not only efficient and cost-effective but also minimizes its environmental footprint. jetir.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2,2-Dimethoxyethyl)phenol, and what are the key reaction conditions to optimize yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-hydroxyphenethyl derivatives with dimethoxyethane under acidic or basic conditions. Key parameters include temperature control (60–80°C), use of catalysts like boron trifluoride etherate, and inert atmosphere (N₂/Ar) to prevent oxidation. Yield optimization may require monitoring via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.2 ppm), methoxy groups (δ 3.2–3.5 ppm), and ethylenic protons (δ 2.5–3.0 ppm).

- FT-IR : Confirm phenolic -OH (broad peak ~3300 cm⁻¹) and ether C-O stretches (1050–1150 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ and fragmentation patterns validate the molecular formula .

Q. How can the Folin-Ciocalteu assay be adapted to quantify this compound in solution?

- Methodological Answer : The assay relies on phenolic -OH groups reducing the Folin reagent. Prepare a standard curve using pure compound (0.1–1.0 mM). Adjust pH to 10 with sodium carbonate, incubate (30 min, 25°C), and measure absorbance at 750 nm. Correct for interferences (e.g., reducing sugars) via blank subtraction .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps. Key descriptors include Fukui indices (nucleophilic sites) and LUMO localization on the dimethoxyethyl group. Solvent effects (PCM models) refine predictions for polar aprotic solvents like DMF .

Q. What strategies resolve contradictions in reported biological activities of derivatives, such as enzyme inhibition discrepancies?

- Methodological Answer :

- Assay Standardization : Use uniform enzyme sources (e.g., recombinant human enzymes) and buffer conditions (pH 7.4, 37°C).

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., methoxy vs. ethoxy groups) on binding affinity via molecular docking (AutoDock Vina).

- Meta-Analysis : Statistically aggregate data from multiple studies to identify outliers or confounding variables (e.g., solvent polarity in assay media) .

Q. What advanced purification techniques isolate this compound from complex mixtures?

- Methodological Answer :

- Preparative HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor at 280 nm.

- Flash Chromatography : Optimize solvent ratios (hexane:ethyl acetate, 3:1 to 1:2) for efficient separation.

- Crystallization : Recrystallize from ethanol/water (4:1) at 4°C. Validate purity via melting point and HRMS .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。